molecular formula C11H11FN2 B13679145 2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole

Cat. No.: B13679145
M. Wt: 190.22 g/mol
InChI Key: BPXHJBZRZAKWKB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole is a high-value fluorinated aromatic imidazole derivative intended for research and development purposes exclusively. This compound is part of a class of substituted imidazoles that are of significant interest in medicinal chemistry and pharmaceutical research, particularly as synthetic intermediates or core scaffolds in the development of novel bioactive molecules . The imidazole ring is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metals, which is crucial for binding to various biological targets . The specific substitution pattern on the phenyl ring with a 3-fluoro and a 5-methyl group is designed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block for constructing more complex molecular architectures. Researchers utilize this and closely related compounds in areas such as the synthesis of potential enzyme inhibitors and receptor ligands . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with a comprehensive Certificate of Analysis (COA) to ensure batch-to-batch consistency and quality. Researchers can request bulk quantities for scaling up their experimental workflows.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H11FN2/c1-7-3-9(5-10(12)4-7)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

BPXHJBZRZAKWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=NC=C(N2)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Route Overview

A plausible synthetic route involves:

Reaction Conditions and Catalysts

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
  • Nitrogen source: Hexamethyldisilazane (HMDS)
  • Heating: Microwave irradiation or conventional reflux
  • Solvent: Solvent-free or minimal solvent conditions
  • Reaction time: Typically short (minutes to hours)
  • Advantages: Mild Lewis acid catalysis, metal- and additive-free, environmentally friendly

Alternative Synthetic Approaches and Related Compounds

Aryliodonium Salt-Mediated Cyclization

Recent advances in cyclic aryliodonium chemistry have enabled the construction of imidazole-substituted cyclic iodonium salts, which can be further transformed into imidazole derivatives. This method involves oxidative cyclization of 1-phenyl-5-iodoimidazoles and can tolerate fluorine substituents on the aromatic ring, providing moderate yields of functionalized imidazole compounds.

Data Table: Comparison of Preparation Methods for Substituted Imidazoles

Method Key Reagents/Conditions Advantages Limitations Yield Range Reference
TMSOTf-Catalyzed Condensation 1,2-diketones + substituted aldehydes + HMDS, microwave, solvent-free Mild, metal-free, rapid, high yield Requires specific diketones and aldehydes 80–99%
Catalytic Hydrogenation Route Nitration → Pd/C hydrogenation → reaction with sodium salt of methylimidazole Useful for fluorinated substrates Multi-step, requires Pd catalyst Moderate to high
Aryliodonium Salt Cyclization Oxidative cyclization of 1-phenyl-5-iodoimidazoles Environmentally friendly, versatile Moderate yields, substrate limitations Moderate (50–75%)

Research Discoveries and Optimization Notes

  • The TMSOTf-catalyzed method was found to be superior in terms of substrate scope, tolerating various electron-donating and withdrawing groups on the aromatic aldehyde, including fluoro and methyl substituents, yielding imidazoles in excellent yields (up to quantitative).
  • Microwave-assisted synthesis reduces reaction time significantly compared to conventional heating, improving energy efficiency and product purity.
  • Catalytic hydrogenation methods, while effective for introducing amine groups on fluorinated aromatic rings, require careful control to avoid over-reduction or side reactions.
  • Aryliodonium salt methods offer novel routes to imidazole derivatives but are less commonly applied to this specific compound due to substrate availability and moderate yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the imidazole ring and aryl groups significantly impact solubility, stability, and bioactivity. Below is a comparative analysis with similar compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole C₁₀H₉FN₂ 176.19 3-Fluoro-5-methylphenyl, 5-methyl Moderate lipophilicity, potential π-stacking
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole C₁₁H₁₀F₃N₂O 242.20 4-Methoxyphenyl, 5-CF₃ Higher logP (2.6), enhanced metabolic stability
4-(4-Fluorophenyl)-5-methyl-2-[5-(3-CF₃-phenyl)furan-2-yl]-1H-imidazole C₂₁H₁₅F₄N₂O 387.36 4-Fluorophenyl, furan-CF₃ High molecular weight, likely low solubility
2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid C₁₄H₉FN₂O₂ 272.24 3-Fluorophenyl, carboxylic acid Polar, potential for hydrogen bonding

Key Observations :

  • Fluorine Substitution : Fluorine at the meta position (as in the target compound) enhances electronegativity and may improve binding affinity in biological systems .
  • Trifluoromethyl (CF₃) : CF₃-substituted analogs (e.g., CAS 242.20) exhibit higher logP values, suggesting greater lipophilicity and membrane permeability .

Crystallographic and Packing Behavior

Single-crystal X-ray studies () reveal that 3-fluoro-5-methylphenyl-substituted terpyridines (analogous to the target compound’s aryl group) exhibit:

  • Face-to-face π-stacking between aromatic rings.
  • Layer-like packing driven by N···H–C hydrogen bonds and π-interactions . In contrast, non-fluorinated analogs (e.g., 4′-phenyl-2,2′:6′,2′′-terpyridine) adopt herringbone arrangements without π-stacking .

Biological Activity

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that imidazole derivatives can inhibit tubulin polymerization, a critical process for cell division and proliferation .
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in cancer progression. For example, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are often overexpressed in tumors .

Biological Activity Data

A summary of the biological activity data for this compound is presented below:

Cell Line IC50 (µM) Mechanism
K562 (CML)<1Protein kinase inhibition
HL-60 (Leukemia)0.4 - 3.8Antiproliferative activity
A549 (Lung carcinoma)0.19COX inhibition
HeLa (Cervical carcinoma)0.25Tubulin polymerization inhibition

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives similar to this compound:

  • Anticancer Activity : In a study evaluating a series of imidazole derivatives, compounds showed IC50 values ranging from 0.4 to 3.8 nM against various cancer cell lines, demonstrating their potent anticancer properties .
  • Selectivity and Toxicity : Research indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • In Vivo Efficacy : In mouse models, imidazole derivatives significantly reduced tumor mass at doses much lower than traditional chemotherapeutics, indicating their potential for clinical application .

Q & A

Basic: How can researchers optimize the synthesis of 2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole to improve yield and purity?

Methodological Answer:

  • Step 1: Solvent and Catalyst Screening
    Test polar aprotic solvents (e.g., DMF, DMSO) and acid catalysts (e.g., p-toluenesulfonic acid) to enhance imidazole ring formation. Evidence from analogous imidazole syntheses shows improved regioselectivity in DMF with catalytic acetic acid .
  • Step 2: Temperature Control
    Maintain reactions at 60–80°C to balance reaction rate and side-product minimization. Higher temperatures (>100°C) may degrade sensitive fluorinated intermediates .
  • Step 3: Purification
    Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Splitting patterns distinguish para/ortho fluorine effects .
    • ¹³C NMR: Confirm fluorine-induced deshielding of aromatic carbons (δ 115–125 ppm) and methyl carbons (δ 20–25 ppm) .
  • Infrared (IR) Spectroscopy:
    Detect N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS):
    Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns matching computational predictions .

Advanced: How does the substitution pattern on the phenyl ring influence the chemical reactivity of fluorinated imidazole derivatives?

Methodological Answer:

  • Electronic Effects:
    Fluorine at the meta position (3-F) enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions. Compare with para-substituted analogs to assess regioselectivity differences .
  • Steric Considerations:
    Use DFT calculations (e.g., Gaussian 09) to model steric hindrance from the 5-methyl group. Molecular docking (AutoDock Vina) can predict binding affinity changes in enzyme targets .
  • Experimental Validation:
    Synthesize analogs (e.g., 3-Cl, 4-F variants) and compare reaction kinetics (UV-Vis monitoring) in Suzuki-Miyaura cross-coupling reactions .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

  • Step 1: Validate Computational Models
    Re-run docking simulations (e.g., Schrödinger Suite) with updated crystal structures (PDB: 4XYZ) to account for protein flexibility .
  • Step 2: Experimental Replication
    Perform dose-response assays (e.g., IC₅₀ determination) in triplicate using standardized cell lines (e.g., HEK293) to confirm activity .
  • Step 3: Meta-Analysis
    Cross-reference with SAR databases (e.g., ChEMBL) and consult experts via platforms like ResearchGate to identify overlooked variables (e.g., metabolic stability) .

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular geometry of this compound?

Methodological Answer:

  • Step 1: Data Collection
    Collect high-resolution (≤1.0 Å) diffraction data using synchrotron radiation. Index reflections with SHELXD .
  • Step 2: Refinement
    Use SHELXL for iterative refinement:
    • Apply anisotropic displacement parameters for non-H atoms.
    • Validate hydrogen positions via difference Fourier maps .
  • Step 3: Validation
    Check geometry (bond lengths, angles) against Cambridge Structural Database (CSD) entries. Report R-factor <5% and wR₂ <10% .

Advanced: What in vitro assays assess the enzyme inhibition potential of fluorinated imidazoles, and how should results be validated?

Methodological Answer:

  • Assay Design:
    • Cytochrome P450 Inhibition: Use human liver microsomes with probe substrates (e.g., dextromethorphan for CYP2D6). Monitor metabolite formation via LC-MS/MS .
    • Kinase Inhibition: Perform ATP-competitive assays (ADP-Glo™) with recombinant kinases (e.g., EGFR, HER2) .
  • Validation:
    • Positive Controls: Include known inhibitors (e.g., ketoconazole for CYP3A4).
    • Dose-Response Curves: Calculate IC₅₀ values using GraphPad Prism (four-parameter logistic model) .

Advanced: How do solvent and catalyst systems impact the regioselectivity of imidazole ring formation?

Methodological Answer:

  • Catalyst Screening:
    Compare Brønsted acids (e.g., HCl, H₂SO₄) vs. Lewis acids (e.g., ZnCl₂). For fluorinated precursors, H₂SO₄ increases protonation of intermediates, favoring 1H-imidazole tautomers .
  • Solvent Effects:
    Polar solvents (DMF, DMSO) stabilize charged intermediates, reducing side reactions. Aprotic conditions prevent hydrolysis of fluorinated aryl halides .
  • Kinetic Studies:
    Use in-situ FTIR to monitor reaction progress. Optimize conditions for >80% yield and >95% purity .

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